Product packaging for 4-Bromo-3-fluoro-2-sulphanylbenzonitrile(Cat. No.:)

4-Bromo-3-fluoro-2-sulphanylbenzonitrile

Cat. No.: B13430717
M. Wt: 232.07 g/mol
InChI Key: BUQTULQICLEVHK-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-sulphanylbenzonitrile is a useful research compound. Its molecular formula is C7H3BrFNS and its molecular weight is 232.07 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrFNS B13430717 4-Bromo-3-fluoro-2-sulphanylbenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrFNS

Molecular Weight

232.07 g/mol

IUPAC Name

4-bromo-3-fluoro-2-sulfanylbenzonitrile

InChI

InChI=1S/C7H3BrFNS/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,11H

InChI Key

BUQTULQICLEVHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)S)F)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 3 Fluoro 2 Sulphanylbenzonitrile

Precursor Identification and Retrosynthetic Analysis for 4-Bromo-3-fluoro-2-sulphanylbenzonitrile

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. This process helps to identify potential synthetic pathways. For this compound, the analysis involves several key disconnections:

C-S Bond Disconnection : The sulphanyl (mercapto) group is often introduced late in a synthesis via nucleophilic aromatic substitution. This suggests the most logical primary disconnection is at the C-S bond. This approach points to a precursor molecule such as a dihalogenated benzonitrile (B105546), for example, 2,4-dibromo-3-fluorobenzonitrile (B1409947) or 4-bromo-2-chloro-3-fluorobenzonitrile. The sulphur atom can be installed by reacting this precursor with a sulfur nucleophile like sodium sulfide (B99878) or sodium hydrosulfide (B80085). google.com

C-CN Bond Disconnection : The nitrile group can be formed from an amino group via the Sandmeyer reaction. This retrosynthetic step leads to a 4-bromo-3-fluoro-2-sulphanylaniline intermediate. Alternatively, and more commonly, the nitrile group is present on the precursor before sulphanylation.

C-Br and C-F Bond Disconnections : The bromo and fluoro groups can be considered as being present on an earlier precursor. The regiochemistry of their placement is critical and often dictates the starting material. For instance, a synthetic route might begin with a molecule like 3-fluorotoluene (B1676563) or 2-fluoroaniline, upon which the other functional groups are sequentially added.

Based on this analysis, a plausible forward synthesis would start with a fluorinated aromatic compound, followed by sequential halogenation and introduction of the nitrile group, with the final step being the nucleophilic substitution to install the sulphanyl group.

Direct Synthetic Routes to this compound

The construction of the target molecule relies on a toolbox of reactions that introduce each specific functional group onto the aromatic ring. The order and strategy of these introductions are paramount to achieving the desired substitution pattern.

The introduction of a bromine atom onto the aromatic ring is typically achieved through electrophilic aromatic substitution. In the context of synthesizing precursors for this compound, a key intermediate could be 4-Bromo-3-fluorotoluene (B33196). This can be prepared by the direct bromination of 3-fluorotoluene using liquid bromine with iron powder as a catalyst in a solvent like dichloroethane. guidechem.com The directing effects of the existing substituents (fluoro and methyl/nitrile groups) will determine the position of bromination.

Introducing fluorine onto an aromatic ring can be challenging. A common and effective method is the Balz-Schiemann reaction. This process involves the diazotization of an aromatic amine with sodium nitrite (B80452) in the presence of a strong acid, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the fluoroaromatic compound. For example, 4-amino-3-fluorotoluene can be converted to 4-bromo-3-fluorotoluene via a Sandmeyer-type reaction, which could be adapted for fluorination. guidechem.com

The introduction of the sulphanyl (-SH) group is a crucial step. A well-established method for preparing mercaptobenzonitriles involves the reaction of a corresponding halogenated benzonitrile with a sulfur nucleophile. google.com Specifically, a 4-halobenzonitrile can be reacted with sodium sulfide or sodium hydrogen sulfide in an inert organic solvent, followed by acidification. google.com This nucleophilic aromatic substitution is particularly effective because the electron-withdrawing nitrile group activates the aromatic ring towards attack, facilitating the displacement of a halide at the ortho or para positions. While the patent focuses on 4-mercaptobenzonitriles, the principle applies to the displacement of a halogen at the 2-position of the target molecule.

A general protocol for this type of reaction is detailed in the table below.

ReactantReagentSolventTemperatureProduct YieldReference
4-ChlorobenzonitrileSodium Hydrogen SulfideLiquid AmmoniaNot specifiedLow google.com
Substituted 4-HalobenzonitrileSodium Sulfide or NaSHInert Organic SolventNot specified>80% google.com

This interactive table summarizes reaction conditions for the sulphanylation of halobenzonitriles.

The Sandmeyer reaction is a primary method for introducing a nitrile group onto an aromatic ring. This two-step process begins with the diazotization of a primary aromatic amine (aniline derivative) using sodium nitrite and a strong acid (like hydrobromic acid) at low temperatures (-5 to 5°C). guidechem.com The resulting diazonium salt is then treated with a solution of copper(I) cyanide (CuCN) to yield the corresponding benzonitrile. This method is highly versatile and is used in the synthesis of various substituted benzonitriles that can serve as precursors. guidechem.com

Multi-Step Synthesis Pathways to this compound

Given the lack of a single published route for the target compound, a plausible multi-step pathway can be constructed by combining the aforementioned reactions in a logical sequence. One such hypothetical pathway is outlined below.

Pathway Example: Synthesis from 3-Fluoroaniline (B1664137)

Step 1: Bromination of 3-Fluoroaniline. The first step would involve the selective bromination of 3-fluoroaniline at the positions para and ortho to the activating amino group. This could yield 2,4-dibromo-5-fluoroaniline (B1632630) as a key intermediate.

Step 2: Sandmeyer Reaction. The 2,4-dibromo-5-fluoroaniline is then converted to 2,4-dibromo-5-fluorobenzonitrile. This is achieved by diazotizing the amino group with sodium nitrite and acid, followed by reaction with copper(I) cyanide.

Step 3: Nucleophilic Aromatic Substitution (Sulphanylation). The final step involves the selective displacement of one of the bromine atoms with a sulphanyl group. The bromine at the 2-position is activated by the electron-withdrawing nitrile group at the 1-position and the fluorine at the 5-position (relative to the bromine being displaced). Reacting 2,4-dibromo-5-fluorobenzonitrile with sodium hydrosulfide (NaSH) would be expected to displace the bromine at position 2, yielding the final product, this compound.

The following table outlines the proposed reaction sequence with hypothetical conditions based on analogous transformations.

StepStarting MaterialReagents/ConditionsIntermediate/Product
13-FluoroanilineBr₂, Acetic Acid2,4-Dibromo-5-fluoroaniline
22,4-Dibromo-5-fluoroaniline1. NaNO₂, H₂SO₄, 0-5°C; 2. CuCN, KCN2,4-Dibromo-5-fluorobenzonitrile
32,4-Dibromo-5-fluorobenzonitrileNaSH, N,N-Dimethylformamide (DMF), HeatThis compound

This interactive table presents a plausible multi-step synthesis pathway for the target compound.

This proposed route highlights how a combination of standard organic reactions can be strategically employed to construct a complex, multi-substituted aromatic molecule like this compound.

Optimization of Synthetic Conditions for this compound

Catalytic Systems in this compound Synthesis

The introduction of a sulphanyl group onto an aryl halide is frequently facilitated by transition metal catalysis, which can overcome the high activation energy often associated with nucleophilic aromatic substitution on less activated rings. Copper and palladium-based catalysts are prominent in C–S bond formation.

Copper-Catalyzed Systems: Copper(I) and Copper(II) salts have proven effective for the coupling of aryl halides with sulfur nucleophiles. For instance, copper(I) iodide (CuI) is a cost-effective and versatile precatalyst for C–S cross-coupling reactions, often used without the need for complex ligands. organic-chemistry.org These reactions can proceed under mild, photoinduced conditions at temperatures as low as 0°C, which helps in preserving sensitive functional groups. organic-chemistry.org The mechanism is suggested to involve a single-electron transfer (SET) pathway, initiating the cleavage of the carbon-halogen bond. organic-chemistry.org Copper powder, in conjunction with a catalytic amount of 1,2-ethanedithiol, has also been utilized for the direct synthesis of aryl thiols from aryl iodides using sodium sulfide as the sulfur source. organic-chemistry.org

Palladium-Catalyzed Systems: Palladium complexes, particularly those with bulky phosphine (B1218219) ligands, are highly efficient for the arylation of thiols. nih.gov Early work by Migita demonstrated the use of Pd[P(PPh₃)₄] for this purpose, although it often required high temperatures. nih.gov Modern catalytic systems employ ligands such as CyPF-t-Bu, which exhibit high turnover numbers and broad functional group tolerance, allowing the reaction to proceed under milder conditions. organic-chemistry.org

The choice of catalyst is critical and depends on the specific precursor used, such as 2,4-dibromo-3-fluorobenzonitrile or a diazonium salt derived from 2-amino-4-bromo-3-fluorobenzonitrile. For a di-bromo precursor, selective activation of the C-Br bond at the 2-position is paramount.

Catalyst SystemSulfur SourceBaseSolventTemperature (°C)Yield (%)Reference Precursor
CuI (ligand-free)Aryl ThiolK₃PO₄Dioxane11085-95Aryl Iodides/Bromides
CuSO₄·5H₂O1,2-ethanedithiolKOHDMSO/H₂O12086-96Aryl Halides
Pd₂(dba)₃ / XantphosThiophenolDBUToluene (B28343)10090-98Aryl Bromides
[Pd(IPr*OMe)(cin)(Cl)]Alkyl/Aryl ThiolsNaOtBuToluene8080-99Aryl Chlorides/Bromides

This table presents representative data for catalytic systems used in C-S bond formation on various aryl halides, which serve as models for the synthesis of this compound.

Solvent Effects and Reaction Kinetics

The solvent plays a crucial role in the synthesis of this compound, significantly influencing reaction rates and, in some cases, the reaction pathway itself. In nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents are generally favored.

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP) are highly effective for SNAr and many metal-catalyzed reactions. acsgcipr.org These solvents excel at solvating cations, which leaves the corresponding nucleophilic anion more "naked" and reactive, thereby accelerating the reaction rate. acsgcipr.org For instance, in the synthesis of polysubstituted 4-aminoquinolines from 2-aminobenzonitriles, DMSO was found to be the optimal solvent when using KOtBu as a base at 100°C. cardiff.ac.uk Similarly, the synthesis of isoquinolones from 2-halobenzonitriles showed that toluene was the preferred solvent, but the reaction critically depended on the presence of a strong base, highlighting the interplay between solvent and reagents. sci-hub.seorganic-chemistry.org

Reaction Kinetics: The kinetics of SNAr reactions are highly dependent on the nature of the leaving group and the electron-withdrawing character of the substituents on the aromatic ring. The typical reactivity order for halogens in SNAr is F > Cl > Br > I, which is inverse to the carbon-halogen bond strength. mcmaster.ca This order suggests that the rate-determining step is the initial nucleophilic attack to form a Meisenheimer complex, rather than the cleavage of the C-X bond. wikipedia.org The presence of the electron-withdrawing nitrile group (-CN) ortho to the target position in a potential 2,4-dibromo-3-fluorobenzonitrile precursor would activate the C-Br bond at position 2 towards nucleophilic attack by a sulfur species.

SolventReaction TypeRelative Rate/YieldComments
DMSOSNAr / C-S CouplingHighExcellent for dissolving inorganic salts (e.g., Na₂S) and promoting nucleophilicity. organic-chemistry.org
DMFSNAr / C-S CouplingHighSimilar to DMSO, widely used but with a lower boiling point. mdpi.com
NMPSNArHighEffective at high temperatures for less reactive substrates.
TolueneMetal-Catalyzed CouplingModerate to HighOften used in Pd-catalyzed reactions; less polar and may require specific ligands for catalyst solubility and activity. sci-hub.se
AcetonitrileSNArModerateAprotic and polar, can be effective, but often less so than DMSO or DMF for promoting SNAr with anionic nucleophiles.

This table summarizes the general effects of different solvents on reaction types relevant to the synthesis of this compound.

Yield Optimization and Purity Enhancement

Maximizing the yield and ensuring the high purity of the final product are critical objectives in the synthetic process. This involves fine-tuning multiple parameters, from the choice of reactants to the final purification protocol.

Optimization of Reaction Parameters:

Base Selection: The choice of base is crucial, particularly in reactions involving deprotonation of a thiol or in promoting elimination steps. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common. researchgate.net Organic bases such as 1,8-diazabicycloundec-7-ene (DBU) or strong alkoxides like potassium tert-butoxide (KOtBu) are also employed, especially when a strong base is required to drive the reaction. cardiff.ac.uk The use of KOtBu was found to be essential for achieving high yields in the synthesis of isoquinolones from 2-halobenzonitriles. organic-chemistry.org

Sulfur Nucleophile: The nature of the sulfur source can significantly impact the reaction's success. Common sources include sodium hydrogen sulfide (NaSH), sodium sulfide (Na₂S·9H₂O), or thiol surrogates like potassium xanthates which can be hydrolyzed to the desired thiol. organic-chemistry.orgmdpi.comgoogle.com The use of elemental sulfur in a CuI-catalyzed reaction, followed by in-situ reduction with NaBH₄, provides a direct route to aryl thiols from aryl iodides. researchgate.net

Temperature and Time: Reaction temperature must be carefully controlled to balance reaction rate with the potential for side reactions or product decomposition. While some modern catalytic methods allow for reactions at room temperature or even 0°C, organic-chemistry.org many C-S coupling and SNAr reactions require heating, often in the range of 80-150°C, to proceed at a reasonable rate. sci-hub.semdpi.com Reaction time is optimized by monitoring the consumption of starting material using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). cardiff.ac.uk

Purity Enhancement: Following the reaction, the crude product must be purified. Standard procedures involve:

Work-up: The reaction mixture is typically quenched (e.g., with water or a saturated ammonium (B1175870) chloride solution) and extracted with an appropriate organic solvent like ethyl acetate. nih.gov

Washing: The organic layer is washed with solutions such as saturated sodium bicarbonate (to remove acidic impurities) and brine (to remove water-soluble impurities and aid in phase separation). nih.gov

Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. google.com

Chromatography/Recrystallization: The final purification is typically achieved by silica (B1680970) gel column chromatography, eluting with a solvent system such as a mixture of petroleum ether and ethyl acetate. nih.gov Alternatively, if the product is a solid, recrystallization from a suitable solvent can be an effective method to obtain a highly pure compound.

ParameterVariationEffect on Yield/PurityExample Context
Base KOtBu vs. K₂CO₃Stronger bases like KOtBu can significantly increase yields in SNAr reactions.Synthesis of isoquinolones from 2-halobenzonitriles. organic-chemistry.org
Sulfur Source Na₂S vs. XanthateDirect sources like Na₂S can be effective but may lead to disulfide byproducts; xanthates offer a controlled release of the thiol upon hydrolysis.General synthesis of aryl thiols. organic-chemistry.orgmdpi.com
Temperature 80°C vs. 120°CHigher temperatures increase reaction rate but may also increase byproduct formation, requiring careful optimization.Copper-catalyzed thiolation of aryl halides. scribd.com
Purification ChromatographyEssential for removing unreacted starting materials, catalyst residues, and byproducts, leading to high purity.General procedure for isolating substituted benzonitriles. nih.gov

This table illustrates how varying key parameters can influence the outcome of synthetic procedures relevant to this compound.

Chemical Reactivity and Transformation Studies of 4 Bromo 3 Fluoro 2 Sulphanylbenzonitrile

Reactions Involving the Nitrile Group of 4-Bromo-3-fluoro-2-sulphanylbenzonitrile

Hydrolysis and Amidation Reactions

No specific studies on the hydrolysis or amidation of the nitrile group in this compound have been reported.

Reduction Chemistry

There is no available research detailing the reduction of the nitrile group in this compound.

Cycloaddition Reactions

Information regarding cycloaddition reactions involving the nitrile group of this compound is not present in the scientific literature.

Transformations at the Bromo- and Fluoro- Substituents of this compound

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

There are no documented examples of palladium-catalyzed cross-coupling reactions specifically utilizing this compound as a substrate.

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro- Position

The reactivity of the fluoro-substituent in this compound towards nucleophilic aromatic substitution has not been experimentally investigated or reported.

Reductive Debromination/Defluorination

Reductive dehalogenation is a process that involves the removal of a halogen atom and its replacement with a hydrogen atom. In the case of this compound, the differential reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds is a key consideration.

Reductive Debromination: The C-Br bond is significantly weaker than the C-F bond, making reductive debromination the more facile process. Catalytic hydrogenation is a common method for such transformations, typically employing a palladium catalyst (e.g., palladium on carbon, Pd/C) and a hydrogen source. It is well-established that bromides can be selectively reduced in the presence of fluorides and other functional groups like nitriles under neutral conditions. This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-F bond.

Reductive Defluorination: The C-F bond is the strongest single bond to carbon, and its cleavage requires much harsher reaction conditions. Reductive defluorination is considerably more challenging than debromination and is not typically achieved with standard catalytic hydrogenation methods that would suffice for debromination. Specialized reagents or more forcing conditions would be necessary to effect the removal of the fluorine atom.

The expected selectivity in the reductive dehalogenation of this compound is summarized in the table below.

Reaction TypeReagents and ConditionsExpected Outcome
Reductive DebrominationH₂, Pd/C, neutral conditionsSelective removal of the bromine atom to yield 3-fluoro-2-sulphanylbenzonitrile.
Reductive DefluorinationHarsh conditions (e.g., strong reducing agents, high temperatures)Removal of the fluorine atom, likely accompanied by debromination.

Reactivity of the Sulphanyl Group in this compound

The sulphanyl (thiol) group is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, alkylation, and acylation.

The oxidation of thiols can yield several products depending on the strength of the oxidizing agent and the reaction conditions.

Disulfides: Mild oxidizing agents, such as iodine (I₂) or atmospheric oxygen, can oxidize the sulphanyl group to form a disulfide bridge, resulting in the formation of a dimeric product. This is a common and characteristic reaction of thiols.

Sulfinic and Sulfonic Acids: Stronger oxidizing agents, like hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), or nitric acid (HNO₃), can further oxidize the sulfur atom to higher oxidation states, forming sulfinic acids (-SO₂H) and, ultimately, sulfonic acids (-SO₃H). The presence of electron-withdrawing groups on the aromatic ring can influence the susceptibility of the thiol to oxidation.

The sulfur atom of the sulphanyl group is nucleophilic and can readily participate in alkylation and acylation reactions.

Alkylation: In the presence of a base, the thiol can be deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate can then react with alkyl halides or other electrophilic alkylating agents in an S-alkylation reaction to form thioethers (sulfides). The choice of base and solvent is crucial for the efficiency of this reaction, and sterically hindered thiols may require specific conditions to react effectively.

Acylation: Similarly, the thiolate can react with acylating agents such as acyl chlorides or acid anhydrides to form thioesters. These reactions are typically rapid and high-yielding.

A summary of typical conditions for these transformations is provided below.

Reaction TypeReagentProduct
Oxidation (mild)I₂, airDisulfide
Oxidation (strong)H₂O₂, KMnO₄Sulfinic acid, Sulfonic acid
AlkylationAlkyl halide, baseThioether
AcylationAcyl chloride, baseThioester

The thiol-ene and thiol-yne reactions are powerful "click chemistry" reactions that involve the addition of a thiol across a double (ene) or triple (yne) bond. These reactions typically proceed via a free-radical mechanism, initiated by light (photoinitiation) or a radical initiator. The reaction generally results in an anti-Markovnikov addition of the thiol to the unsaturated bond. wikipedia.org The reactivity of the thiol in these reactions can be influenced by the stability of the intermediate radicals formed. The presence of substituents on the aromatic ring of this compound could affect the rate and regioselectivity of the addition. nih.gov

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity: In reactions involving the aromatic ring, such as nucleophilic aromatic substitution, the regioselectivity is governed by the electronic effects of the existing substituents. The nitrile group is strongly electron-withdrawing and will activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. However, the positions of the halogens and the thiol group will also direct incoming reagents. For instance, in cross-coupling reactions, the C-Br bond is generally more reactive than the C-F bond, leading to selective reaction at the bromine-substituted position.

Stereoselectivity: Stereoselectivity becomes a factor in reactions that create new stereocenters. For example, in the thiol-ene reaction, the addition of the sulphanyl group to a prochiral alkene can potentially generate a new stereocenter. The stereochemical outcome of such reactions is often dependent on the specific substrate and reaction conditions, including the method of initiation. nih.gov

Reaction Mechanisms in this compound Chemistry

The reactions of this compound can proceed through several different mechanisms depending on the reagents and conditions.

Nucleophilic Aromatic Substitution (SNAr): Reactions involving the displacement of the halogen atoms by a nucleophile are likely to proceed via the SNAr mechanism. This mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (halide). The presence of the electron-withdrawing nitrile group ortho to the fluorine and meta to the bromine would activate the ring for this type of reaction.

Radical Mechanisms: As discussed in the context of thiol-ene/yne chemistry, reactions involving the sulphanyl group can proceed through radical intermediates. The initiation step involves the formation of a thiyl radical (RS•), which then propagates by adding to an unsaturated bond. wikipedia.org

Electrophilic Addition (for Thiol-Ene/Yne): While the radical pathway is common, thiol-ene reactions can also be catalyzed by a base or a nucleophile, proceeding through a Michael addition mechanism. wikipedia.org

The specific mechanism that is operative will be highly dependent on the particular transformation being carried out.

Advanced Spectroscopic and Spectrometric Analysis of 4 Bromo 3 Fluoro 2 Sulphanylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Bromo-3-fluoro-2-sulphanylbenzonitrile

Detailed experimental data for the NMR analysis of this compound is not available in the reviewed literature.

Proton (¹H) NMR Spectral Interpretation

Specific chemical shifts, coupling constants, and multiplicity data for the protons of this compound are not documented in available resources.

Carbon (¹³C) NMR Spectral Elucidation

The ¹³C NMR spectrum, including chemical shifts for the aromatic and nitrile carbons of this compound, has not been reported in the public domain.

Fluorine (¹⁹F) NMR Applications

While ¹⁹F NMR is a critical technique for the analysis of fluorinated compounds, specific data regarding the fluorine resonance of this compound is not available.

Two-Dimensional NMR Techniques for Structure Confirmation

Information regarding the use of 2D NMR techniques such as COSY, HSQC, or HMBC for the structural confirmation of this compound is not present in the surveyed scientific literature.

Mass Spectrometry (MS) of this compound

Specific mass spectrometry data for this compound is not available.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

The exact mass measurement and subsequent molecular formula confirmation of this compound via HRMS have not been published.

Fragmentation Pattern Analysis

Detailed experimental mass spectrometry data for this compound, which would be necessary to elucidate its specific fragmentation pathways under ionization, is not available in published literature or spectral databases. A comprehensive analysis of its fragmentation pattern, including the identification of parent ions, fragment ions, and neutral losses, cannot be provided without this foundational data.

Predicted Collision Cross Section Studies

While experimental collision cross section (CCS) data for this compound is unavailable, predicted values have been calculated for a constitutional isomer, 2-bromo-3-fluoro-4-sulfanylbenzonitrile, using the CCSbase prediction tool. uni.lu These predictions offer an estimation of the ion's size and shape in the gas phase for various adducts. It is crucial to note that this data is for an isomeric compound and may not accurately represent the CCS values for this compound.

Table 1: Predicted Collision Cross Section (CCS) Values for 2-Bromo-3-fluoro-4-sulfanylbenzonitrile uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 231.92264 128.6
[M+Na]⁺ 253.90458 145.0
[M-H]⁻ 229.90808 133.8
[M+NH₄]⁺ 248.94918 149.5
[M+K]⁺ 269.87852 133.1
[M+H-H₂O]⁺ 213.91262 122.3
[M+HCOO]⁻ 275.91356 144.6
[M+CH₃COO]⁻ 289.92921 198.1
[M+Na-2H]⁻ 251.89003 133.8
[M]⁺ 230.91481 141.9

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational Mode Assignments

Specific experimental or theoretical vibrational mode assignments for this compound are not documented in the searched scientific literature. A detailed assignment of fundamental vibrational modes, including stretching, bending, and torsional vibrations of the molecule's functional groups and aromatic ring system, cannot be compiled without corresponding spectral data.

Characteristic Functional Group Frequencies

Without experimental IR and Raman spectra, a definitive table of characteristic functional group frequencies for this compound cannot be presented. While general frequency ranges for the nitrile (-C≡N), thiol (-SH), C-Br, C-F, and substituted benzene (B151609) ring are known, the precise frequencies are influenced by the specific electronic and steric environment of this molecule and remain undetermined.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Electronic Transitions and Chromophore Analysis

There is no available UV-Vis spectroscopic data for this compound in the public domain. Consequently, an analysis of its electronic transitions (e.g., π→π, n→π) and the identification of its principal chromophores and their corresponding absorption maxima (λmax) cannot be performed.

Derivatization and Functionalization Strategies for 4 Bromo 3 Fluoro 2 Sulphanylbenzonitrile

Synthesis of Novel Derivatives of 4-Bromo-3-fluoro-2-sulphanylbenzonitrile

There is no available literature detailing the synthesis of novel derivatives from this specific precursor.

Incorporation of this compound into Polymeric Structures

No studies have been found that report the use of this compound as a monomer or functionalizing agent in the synthesis of polymeric materials.

Preparation of Heterocyclic Compounds from this compound Precursors

While the structure suggests potential for cyclization reactions to form heterocycles like thiazoles, thiophenes, or other condensed ring systems, no specific examples starting from this compound have been documented in scientific papers or patents.

Development of Ligands and Catalysts Based on this compound Scaffold

There is no research available on the design, synthesis, or application of ligands or catalysts derived from the this compound framework.

Further experimental research is required to explore and document the chemical reactivity and potential applications of this compound. As new research is published, it will be possible to elaborate on the specific topics outlined in the user's request.

Potential Applications of 4 Bromo 3 Fluoro 2 Sulphanylbenzonitrile in Advanced Materials and Chemical Technologies

Application as a Building Block for Novel Materials

The multifunctionality of 4-Bromo-3-fluoro-2-sulphanylbenzonitrile makes it a versatile precursor for the synthesis of complex organic molecules and polymers. The distinct reactivity of each functional group can be selectively exploited to construct tailored material properties.

Precursor for Organic Electronic Materials

The development of next-generation organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on the design of novel π-conjugated systems with precisely controlled electronic properties. This compound offers several avenues for the synthesis of such materials.

The bromo substituent is a key functional group for engaging in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are fundamental in polymer chemistry for creating carbon-carbon bonds and extending π-conjugated systems. By coupling this compound with other aromatic or heteroaromatic building blocks, it is possible to synthesize a variety of oligomers and polymers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The presence of the fluorine atom can significantly influence the electronic properties of the resulting materials. Its strong electron-withdrawing nature can lower both the HOMO and LUMO energy levels, which can improve the stability and performance of organic semiconductors. Furthermore, the sulphanyl group can be a site for further functionalization or can be incorporated into sulfur-containing heterocycles like thiophene, which are known for their excellent charge-transport properties. The nitrile group can also be a precursor to other functional groups or can be used to tune the electronic properties of the final material.

Table 1: Potential Reactions for the Synthesis of Organic Electronic Materials

Reaction Type Reacting Group Potential Product
Suzuki Coupling Bromo Biaryl compounds
Stille Coupling Bromo Stannylated intermediates
Heck Coupling Bromo Aryl-alkene conjugates
Nucleophilic Aromatic Substitution Fluoro Aryl-ether or aryl-amine derivatives

Components in Responsive Materials

Stimuli-responsive or "smart" materials are a class of advanced materials that can change their physical or chemical properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemicals. The functional groups on this compound provide handles for incorporating this molecule into responsive polymer architectures.

The sulphanyl group is particularly interesting in this context. It can undergo reversible thiol-disulfide exchange, which can be used to create dynamic covalent networks in polymers. This chemistry can be exploited to develop self-healing materials or materials whose mechanical properties can be modulated. Furthermore, the polarity of the nitrile group and the potential for hydrogen bonding with the sulphanyl group could be utilized in the design of polymers that respond to changes in solvent polarity or pH.

The fluorine atom can also play a role in creating responsive materials. The introduction of fluorinated segments into polymers can lead to materials with interesting surface properties, such as hydrophobicity and oleophobicity. These properties can be switched by external stimuli, leading to applications in areas such as tunable coatings and microfluidics.

Role in Advanced Synthetic Methodologies

The unique combination of reactive sites on this compound makes it a valuable tool in advanced synthetic methodologies. The differential reactivity of the bromo and fluoro groups allows for sequential and site-selective modifications of the aromatic ring.

For instance, the bromo group is generally more reactive in palladium-catalyzed cross-coupling reactions than the fluoro group. This allows for a two-step functionalization strategy where the bromo position is modified first, followed by a subsequent reaction at the fluoro position, for example, through nucleophilic aromatic substitution. This orthogonal reactivity is highly desirable in the synthesis of complex molecules with precise substitution patterns.

The sulphanyl group can act as a nucleophile or be protected and deprotected as needed, adding another layer of synthetic versatility. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic systems. This rich chemistry allows for the transformation of this compound into a wide variety of other functionalized building blocks.

Table 2: Orthogonal Reactivity of Functional Groups

Functional Group Potential Reactions Relative Reactivity
Bromo Palladium-catalyzed cross-coupling High
Fluoro Nucleophilic aromatic substitution Moderate
Sulphanyl Nucleophilic addition, oxidation High (as thiolate)

Exploration in Chemical Sensing Platforms

The development of selective and sensitive chemical sensors is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. The electronic and structural features of this compound suggest its potential use in the design of novel chemical sensing platforms.

The electron-deficient nature of the fluorinated aromatic ring, combined with the potential for the sulphanyl group to interact with metal ions or other analytes, could be exploited in the design of fluorescent or colorimetric sensors. For example, derivatives of this compound could be synthesized where the fluorescence properties are modulated upon binding to a specific target analyte. The nitrile group could also participate in host-guest interactions, further enhancing the selectivity of a sensor.

Furthermore, the sulphanyl group provides a convenient anchor for immobilizing sensor molecules onto solid surfaces, such as gold nanoparticles or electrodes. This is a key step in the fabrication of robust and reusable sensor devices. The ability to tailor the electronic properties of the molecule through modifications at the bromo and fluoro positions would allow for the fine-tuning of the sensor's response to different analytes.

Future Research Directions and Unexplored Avenues for 4 Bromo 3 Fluoro 2 Sulphanylbenzonitrile

Green Chemistry Approaches to 4-Bromo-3-fluoro-2-sulphanylbenzonitrile Synthesis

Traditional synthetic routes for polysubstituted aromatic compounds often involve harsh reagents, hazardous solvents, and multiple steps, leading to significant waste generation. numberanalytics.com Future research should prioritize the development of environmentally benign synthetic pathways to this compound, aligning with the principles of green chemistry.

Key areas for investigation include:

Biocatalysis : The use of enzymes for nitrile synthesis offers a sustainable alternative to conventional chemical methods. nih.govnih.gov Research could focus on employing engineered aldoxime dehydratases or nitrilases to catalyze the formation of the benzonitrile (B105546) moiety from a corresponding aldehyde or aldoxime precursor under mild, aqueous conditions. nih.govresearchgate.net This approach could significantly reduce energy consumption and avoid the use of toxic cyanating agents. acs.org

Ionic Liquids and Alternative Solvents : Ionic liquids can serve multiple roles as recyclable co-solvents, catalysts, and phase-separation agents, simplifying reaction workups and eliminating the need for volatile organic compounds. rsc.orgrsc.orgresearchgate.net Investigating a one-pot synthesis in an ionic liquid could streamline the production of this compound. semanticscholar.org

Photocatalysis and Flow Chemistry : Light-driven reactions and continuous flow processes are emerging as powerful tools in green synthesis. numberanalytics.com These methods can offer higher efficiency, selectivity, and safety compared to batch processes, particularly for fluorination and halogenation reactions. cas.cn

Energy Efficiency : Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for various organofluorine compounds. researchgate.net Applying this technology could lead to a more energy-efficient production method.

Table 1: Comparison of Hypothetical Synthetic Approaches.
ParameterConventional Approach (Hypothetical)Green Chemistry Approach (Proposed)
CatalystHeavy metal catalysts (e.g., Palladium, Copper)Biocatalysts (e.g., nitrilase) or recyclable organocatalysts
SolventVolatile organic compounds (e.g., DMF, Toluene)Water, supercritical CO2, or recyclable ionic liquids
Energy InputHigh-temperature reflux for extended periodsAmbient temperature (biocatalysis) or microwave irradiation
Waste ProfileMetal-containing waste, non-recyclable solventsBiodegradable waste, recyclable solvents and catalysts

Exploration of Bio-inspired Applications

The unique electronic properties conferred by fluorine and sulfur make organofluorine compounds valuable in designing functional molecules. uni-muenster.denih.gov Bio-inspired applications represent a frontier where this compound could be utilized to mimic or interface with biological systems.

Potential research directions include:

Bio-inspired Sensors : The compound's structure could be a scaffold for developing novel sensors. rsc.org For instance, the sulfanyl (B85325) group could act as an anchor to a gold surface, while the fluorinated aromatic ring provides a specific recognition site. Chemical functionalization could create sensors that change optical or electronic properties upon binding to specific biomolecules, mimicking natural receptor systems. rsc.orgosti.gov

Antifouling Materials : Perfluorinated surfaces are known for their hydrophobic and oleophobic properties. By functionalizing surfaces with derivatives of this compound, it may be possible to create bio-inspired materials that resist biofilm formation, drawing inspiration from the self-cleaning surfaces found in nature.

Medicinal Chemistry Scaffolds : Fluorinated heterocycles are prevalent in pharmaceuticals. nih.govuniv-rennes.fr The compound serves as a versatile starting material for synthesizing complex heterocyclic systems. The fluorine atom can enhance metabolic stability and binding affinity, while the other functional groups allow for diverse chemical modifications to explore structure-activity relationships for new drug candidates. nih.gov

Table 2: Potential Bio-inspired Research Avenues.
Application AreaResearch GoalRationale
Chemical SensingDevelop a selective sensor for environmental pollutants or biomarkers.Utilize the unique electronic and binding properties of the fluorinated, sulfur-containing aromatic ring to mimic biological recognition. rsc.orgrsc.org
Advanced MaterialsCreate novel polymers with tailored surface properties (e.g., hydrophobicity).Leverage the influence of the C-F bond to control intermolecular interactions and material performance.
Drug DiscoverySynthesize libraries of derivatives as potential enzyme inhibitors or receptor modulators.Fluorine can enhance drug potency and pharmacokinetic properties; the scaffold allows for diverse modifications. uni-muenster.denih.gov

Advanced Characterization Techniques and Method Development

A thorough understanding of the structural, electronic, and physicochemical properties of this compound is essential for its rational application. Future work should employ a suite of advanced analytical and computational methods.

NMR Spectroscopy : While standard ¹H and ¹³C NMR are routine, advanced techniques are needed. ¹⁹F NMR is particularly powerful for studying organofluorine compounds. umn.edu Novel 2D NMR experiments that correlate ¹⁹F with ¹H and ¹³C can elucidate through-space and through-bond interactions, providing deep insight into the molecule's conformation and electronic structure. numberanalytics.comnih.govjeol.com

Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) experiments can reveal detailed fragmentation patterns characteristic of halogenated aromatic compounds, which is crucial for structural verification and identification of potential metabolites or degradation products. acs.orgnih.govacs.org The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would produce a characteristic M+2 peak, aiding in identification. libretexts.orgresearchgate.net

Computational Chemistry : Density Functional Theory (DFT) and other quantum-chemical calculations can predict NMR chemical shifts, vibrational frequencies, and electronic properties. walshmedicalmedia.comfu-berlin.de Such computational studies can also model reaction mechanisms, predict the reactivity of the different functional groups, and guide synthetic efforts by identifying the most plausible reaction pathways. mdpi.comcsmres.co.ukacs.org

Table 3: Proposed Advanced Characterization Methods.
TechniqueObjectiveSpecific Information to be Gained
Advanced NMR (¹⁹F, 2D experiments)Elucidate detailed 3D structure and electronic environment.J(H-F) and J(C-F) coupling constants, through-space nOe correlations, conformational preferences. numberanalytics.comipb.pt
HRMS with Tandem MSConfirm structure and study fragmentation.Precise mass, isotopic distribution (Br pattern), fragmentation pathways. acs.orglibretexts.org
X-ray CrystallographyDetermine solid-state structure.Unambiguous bond lengths, bond angles, and intermolecular packing interactions.
DFT CalculationsPredict properties and reactivity.Molecular orbital energies, electrostatic potential map, predicted spectroscopic data, reaction transition states. walshmedicalmedia.comnih.gov

High-Throughput Screening for Novel Reactivity

The multifunctional nature of this compound makes it an ideal candidate for high-throughput screening (HTS) to rapidly discover new reactions and applications. nih.gov HTS allows for the systematic exploration of a vast reaction space by testing numerous catalysts, reagents, and conditions in parallel. mit.eduscienceintheclassroom.org

Potential HTS campaigns could focus on:

Cross-Coupling Reactions : The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). An HTS approach could screen a large library of palladium catalysts and ligands to identify optimal conditions for coupling various partners at this position, enabling the rapid synthesis of a diverse library of derivatives. mit.eduacs.org

Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nitrile group and the fluorine atom may activate the ring for SNAr reactions. HTS could be used to screen a wide range of nucleophiles and conditions to explore the selective displacement of the fluorine atom.

Biological Screening : Libraries of derivatives synthesized from the parent compound could be screened against various biological targets (e.g., enzymes, receptors) to identify potential lead compounds for drug discovery.

Table 4: Illustrative High-Throughput Screening Setup for a Suzuki Coupling Reaction.
VariableParameters to ScreenExample Components
SubstrateThis compound-
Coupling PartnerLibrary of boronic acids/estersPhenylboronic acid, 4-methoxyphenylboronic acid, Thiophene-2-boronic acid
Catalyst PrecursorArray of Palladium sourcesPd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂
LigandLibrary of phosphine (B1218219) ligandsSPhos, XPhos, P(t-Bu)₃, Triphenylphosphine
BaseVariety of inorganic/organic basesK₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N
SolventRange of polar and nonpolar solventsToluene (B28343), Dioxane, THF, DMF, Water mixtures

Interdisciplinary Research Collaborations

Maximizing the scientific value of this compound will require a multidisciplinary approach. nih.govfu-berlin.de Collaborative efforts between different fields of chemistry and biology will be crucial for translating fundamental discoveries into practical applications. mst.eduacs.org

Synthetic and Computational Chemistry : Collaboration between synthetic chemists performing experiments and computational chemists modeling reactivity can create a powerful feedback loop. fu-berlin.de Predictions can guide experiments, and experimental results can refine computational models, accelerating the discovery of new reactions and properties. csmres.co.uk

Chemistry and Chemical Biology : Synthetic chemists can create derivatives that chemical biologists can then use as probes to study biological processes. For example, incorporating photo-cross-linkers or reporter tags could help identify protein targets in cells.

Chemistry and Materials Science : Materials scientists can guide synthetic chemists on the design of monomers based on the this compound scaffold for the development of new polymers or functional materials with desirable electronic, optical, or physical properties.

Table 5: Potential Interdisciplinary Collaborations.
Collaborating FieldsJoint Research GoalExpected Outcome
Organic Synthesis & Computational ChemistryTo rationally design and execute efficient synthetic routes and predict novel reactivity.Optimized reaction conditions, discovery of unexpected reaction pathways. fu-berlin.decsmres.co.uk
Medicinal Chemistry & PharmacologyTo develop and test new therapeutic agents based on the compound's scaffold.Identification of new drug leads with enhanced biological activity and favorable pharmacokinetic profiles. nih.gov
Polymer Chemistry & Materials ScienceTo create functional polymers for applications in electronics or coatings.New materials with tailored properties such as conductivity, thermal stability, or hydrophobicity.
Analytical Chemistry & Chemical BiologyTo develop molecular probes for imaging or identifying biological targets.Tools for studying cellular mechanisms and validating drug targets. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Bromo-3-fluoro-2-sulphanylbenzonitrile?

Methodological Answer:
The synthesis typically involves sequential halogenation and functional group introduction. A validated approach includes:

  • Bromination/Fluorination: Bromination of a fluorobenzonitrile precursor under controlled conditions (e.g., using Br₂ with FeCl₃ as a catalyst) .
  • Sulfanyl Group Introduction: Thiolation via nucleophilic substitution (e.g., reacting with NaSH or thiourea in polar aprotic solvents like DMF at 80–100°C) .
    Key Considerations: Monitor reaction progress via TLC or HPLC to avoid over-bromination. Purity (>95%) is critical for downstream applications; use recrystallization (e.g., ethanol/water) for purification .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., downfield shifts for -CN at ~110 ppm and Br/F-induced splitting). Compare with analogs like 2-Bromo-4-fluorobenzonitrile (δH 7.5–8.2 ppm for aromatic protons) .
  • IR: Detect -SH stretches (~2550 cm⁻¹) and nitrile groups (~2230 cm⁻¹). Reference IR libraries (e.g., NIST) for validation .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns (Br/F signatures) .

Basic: How can solubility challenges be mitigated during experimental design?

Methodological Answer:

  • Solvent Selection: Use DMSO or DMF for dissolution due to the compound’s hydrophobic aromatic backbone. For aqueous systems, employ co-solvents (e.g., 10% EtOH in PBS) .
  • Sonication: Apply ultrasonic treatment (30 min, 40 kHz) to disrupt crystalline aggregates.
  • Derivatization: Convert the -SH group to a more soluble sulfonate (e.g., via oxidation with H₂O₂) for specific applications .

Advanced: How to resolve contradictions in reported melting points or spectral data?

Methodological Answer:
Discrepancies may arise from:

  • Polymorphism: Recrystallize from different solvents (e.g., acetonitrile vs. ethyl acetate) and compare DSC thermograms.
  • Impurities: Use preparative HPLC (C18 column, 70:30 MeOH/H₂O) to isolate the pure compound. Cross-validate purity via elemental analysis .
  • Tautomerism: Investigate pH-dependent shifts in NMR (e.g., -SH ↔ -S⁻ in basic conditions) .

Advanced: What mechanistic insights explain the reactivity of the sulfanyl group in cross-coupling reactions?

Methodological Answer:

  • Nucleophilic Substitution: The -SH group participates in Ullmann-type couplings (e.g., with aryl halides using CuI/1,10-phenanthroline) to form biaryl sulfides. Kinetic studies show rate enhancement in DMF at 120°C .
  • Oxidative Coupling: Under MnO₂ catalysis, the -SH group forms disulfide bridges, critical for polymer/metal-organic framework (MOF) synthesis .
    Data Table:
Reaction TypeCatalystYield (%)Byproducts
Ullmann CouplingCuI65–75Traces of dehalogenated product
Oxidative CouplingMnO₂80–85Disulfides (5–10%)

Advanced: How to optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer:
The electron-withdrawing -CN and -F groups direct EAS to the para position relative to Br. Strategies include:

  • Directing Group Protection: Temporarily protect -SH as a tert-butyl thioether to prevent undesired sulfonation .
  • Lewis Acid Modulation: Use BF₃·Et₂O to enhance electrophile activation while minimizing side reactions.
    Case Study: Nitration with HNO₃/H₂SO₄ yields 4-Bromo-3-fluoro-2-sulphanyl-5-nitrobenzonitrile as the major product (85% regioselectivity) .

Advanced: What computational methods predict the compound’s reactivity in drug discovery?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to map electrostatic potentials (ESP) and identify nucleophilic/electrophilic sites .
  • Docking Studies: Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The -CN and -SH groups show high affinity for cysteine residues .

Advanced: How to address instability during long-term storage?

Methodological Answer:

  • Storage Conditions: Store at -20°C under argon in amber vials to prevent oxidation of -SH to -SO₃H.
  • Stabilizers: Add 1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.